1-(3-Bromophenyl)-5-(2-methylpropyl)-1H-1,2,4-triazole-3-carboxylic acid
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Overview
Description
1-(3-Bromophenyl)-5-(2-methylpropyl)-1H-1,2,4-triazole-3-carboxylic acid is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a bromophenyl group and a methylpropyl group attached to the triazole ring, along with a carboxylic acid functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromophenyl)-5-(2-methylpropyl)-1H-1,2,4-triazole-3-carboxylic acid typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carboxylic acid derivatives.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced through a substitution reaction using a brominated aromatic compound.
Attachment of the Methylpropyl Group: The methylpropyl group can be attached through an alkylation reaction using an appropriate alkyl halide.
Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction using carbon dioxide or a carboxylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, solvents, and controlled temperatures, to achieve high yields and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromophenyl)-5-(2-methylpropyl)-1H-1,2,4-triazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
1-(3-Bromophenyl)-5-(2-methylpropyl)-1H-1,2,4-triazole-3-carboxylic acid has various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or antifungal properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(3-Bromophenyl)-5-(2-methylpropyl)-1H-1,2,4-triazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Chlorophenyl)-5-(2-methylpropyl)-1H-1,2,4-triazole-3-carboxylic acid
- 1-(3-Fluorophenyl)-5-(2-methylpropyl)-1H-1,2,4-triazole-3-carboxylic acid
- 1-(3-Methylphenyl)-5-(2-methylpropyl)-1H-1,2,4-triazole-3-carboxylic acid
Uniqueness
1-(3-Bromophenyl)-5-(2-methylpropyl)-1H-1,2,4-triazole-3-carboxylic acid is unique due to the presence of the bromophenyl group, which can impart distinct chemical and biological properties compared to its analogs. The bromine atom can influence the compound’s reactivity, binding affinity, and overall biological activity.
Properties
Molecular Formula |
C13H14BrN3O2 |
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Molecular Weight |
324.17 g/mol |
IUPAC Name |
1-(3-bromophenyl)-5-(2-methylpropyl)-1,2,4-triazole-3-carboxylic acid |
InChI |
InChI=1S/C13H14BrN3O2/c1-8(2)6-11-15-12(13(18)19)16-17(11)10-5-3-4-9(14)7-10/h3-5,7-8H,6H2,1-2H3,(H,18,19) |
InChI Key |
ACGWUTSYKJXEBT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=NC(=NN1C2=CC(=CC=C2)Br)C(=O)O |
Origin of Product |
United States |
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